4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide
Overview
Description
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is a chemical compound with the molecular formula C11H10F4N4O2. It is known for its unique structure, which includes a tetrafluorophenyl group and an azide functional group. This compound is widely used in various scientific research fields due to its reactivity and versatility.
Mechanism of Action
Target of Action
It is described as aprotected photoaffinity reagent . Photoaffinity reagents are typically used in biological studies to identify and characterize protein targets. They work by forming covalent bonds with their targets when exposed to UV light.
Mode of Action
As a photoaffinity reagent, 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide likely interacts with its targets through a process called photo-cross-linking . Upon exposure to UV light, the compound forms a covalent bond with the target protein. This allows for the identification and characterization of the protein target.
Biochemical Pathways
Given its role as a photoaffinity reagent, it’s likely used to study various biochemical pathways by identifying key proteins within those pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific protein targets it interacts with. As a photoaffinity reagent, its primary use is likely in the identification and characterization of these targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, UV light is necessary for the compound to form covalent bonds with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide typically involves the reaction of 4-amino-2,3,5,6-tetrafluorophenyl isocyanate with tert-butyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The azide group is introduced through a subsequent reaction with sodium azide in the presence of a suitable solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like triphenylphosphine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, suitable solvents like dimethylformamide.
Cycloaddition: Copper(I) catalysts, solvents like acetonitrile.
Reduction: Triphenylphosphine, solvents like tetrahydrofuran.
Major Products Formed:
Substitution: Various substituted phenyl derivatives.
Cycloaddition: Triazole derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in click chemistry.
Biology: It is employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Medicine: It is used in the development of novel pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 4-Azido-2,3,5,6-tetrafluorophenyl isocyanate
- 4-Azido-2,3,5,6-tetrafluorophenyl carbamate
- 4-Azido-2,3,5,6-tetrafluorophenylamine
Uniqueness: 4-(N-Tert-butoxycarbonylamino)tetrafluorophenylazide is unique due to the presence of both the tert-butoxycarbonylamino group and the azide group. This combination imparts distinct reactivity and versatility, making it a valuable compound in various research applications. Its ability to undergo multiple types of reactions and form diverse products sets it apart from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-(4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N4O2/c1-11(2,3)21-10(20)17-8-4(12)6(14)9(18-19-16)7(15)5(8)13/h1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWSSUUXMVEFHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441561 | |
Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294187-76-1 | |
Record name | tert-Butyl (4-azido-2,3,5,6-tetrafluorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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